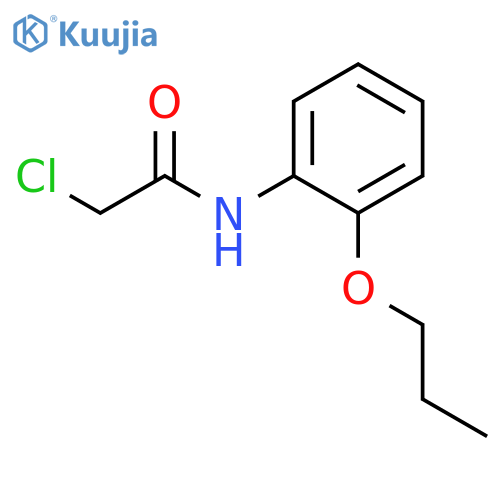

Cas no 41240-79-3 (2-chloro-N-(2-propoxyphenyl)acetamide)

41240-79-3 structure

商品名:2-chloro-N-(2-propoxyphenyl)acetamide

CAS番号:41240-79-3

MF:C11H14ClNO2

メガワット:227.687362194061

MDL:MFCD09413282

CID:3155049

PubChem ID:16495613

2-chloro-N-(2-propoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(2-propoxyphenyl)acetamide

- G38234

- Z199423606

- CS-0242178

- EN300-24576

- AKOS000100805

- 41240-79-3

-

- MDL: MFCD09413282

- インチ: InChI=1S/C11H14ClNO2/c1-2-7-15-10-6-4-3-5-9(10)13-11(14)8-12/h3-6H,2,7-8H2,1H3,(H,13,14)

- InChIKey: VFZGUMBKRZRFTQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 227.0713064Da

- どういたいしつりょう: 227.0713064Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 38.3Ų

2-chloro-N-(2-propoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24576-2.5g |

2-chloro-N-(2-propoxyphenyl)acetamide |

41240-79-3 | 95% | 2.5g |

$558.0 | 2024-06-19 | |

| Enamine | EN300-24576-5.0g |

2-chloro-N-(2-propoxyphenyl)acetamide |

41240-79-3 | 95% | 5.0g |

$825.0 | 2024-06-19 | |

| Enamine | EN300-24576-0.5g |

2-chloro-N-(2-propoxyphenyl)acetamide |

41240-79-3 | 95% | 0.5g |

$197.0 | 2024-06-19 | |

| Enamine | EN300-24576-10.0g |

2-chloro-N-(2-propoxyphenyl)acetamide |

41240-79-3 | 95% | 10.0g |

$1224.0 | 2024-06-19 | |

| 1PlusChem | 1P019Q4W-250mg |

2-chloro-N-(2-propoxyphenyl)acetamide |

41240-79-3 | 95% | 250mg |

$186.00 | 2024-05-02 | |

| 1PlusChem | 1P019Q4W-1g |

2-chloro-N-(2-propoxyphenyl)acetamide |

41240-79-3 | 95% | 1g |

$401.00 | 2024-05-02 | |

| Enamine | EN300-24576-1g |

2-chloro-N-(2-propoxyphenyl)acetamide |

41240-79-3 | 95% | 1g |

$284.0 | 2023-09-15 | |

| Enamine | EN300-24576-10g |

2-chloro-N-(2-propoxyphenyl)acetamide |

41240-79-3 | 95% | 10g |

$1224.0 | 2023-09-15 | |

| Aaron | AR019QD8-2.5g |

2-chloro-N-(2-propoxyphenyl)acetamide |

41240-79-3 | 95% | 2.5g |

$793.00 | 2023-12-15 | |

| 1PlusChem | 1P019Q4W-2.5g |

2-chloro-N-(2-propoxyphenyl)acetamide |

41240-79-3 | 95% | 2.5g |

$752.00 | 2024-05-02 |

2-chloro-N-(2-propoxyphenyl)acetamide 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

41240-79-3 (2-chloro-N-(2-propoxyphenyl)acetamide) 関連製品

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:41240-79-3)2-chloro-N-(2-propoxyphenyl)acetamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):191.0/555.0